molecular formula C16H24N2O5 B14865858 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B14865858
M. Wt: 324.37 g/mol
InChI Key: UCJQHODXHCRGJO-UHFFFAOYSA-N
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Description

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is a complex organic compound characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone:

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for controlled release of the active amino group under specific conditions. The methoxyphenyl group contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.

    4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

    4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The presence of a chloro group alters its electronic properties and reactivity.

Uniqueness

4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is unique due to the combination of its Boc-protected amino group and methoxyphenyl moiety. This combination imparts specific reactivity and binding characteristics, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

4-amino-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(14(19)20)9-12(17)10-5-7-11(22-4)8-6-10/h5-8,12-13H,9,17H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

UCJQHODXHCRGJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C1=CC=C(C=C1)OC)N)C(=O)O

Origin of Product

United States

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